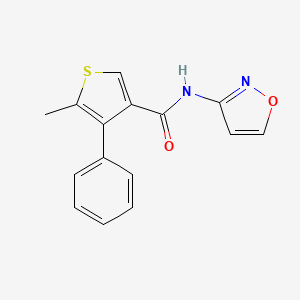![molecular formula C17H21N3O4S B4179934 2-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide](/img/structure/B4179934.png)
2-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide
Vue d'ensemble
Description
2-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide is a chemical compound that is commonly known as TAK-659. It is a potent and selective inhibitor of the protein kinase BTK, which is involved in the regulation of immune cell function. TAK-659 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
TAK-659 works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways of immune cells. BTK is required for the activation of B cells, which play a critical role in the adaptive immune response. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B cells, leading to a reduction in the production of antibodies and the suppression of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of autoimmune and inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. In addition, TAK-659 has been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life. However, like all experimental drugs, TAK-659 has some limitations, including the need for further preclinical and clinical studies to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for the development of TAK-659 and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibition in different types of cancer and autoimmune diseases. Another area of research is the combination of BTK inhibitors with other targeted therapies or immunotherapies to enhance their anti-tumor or immunomodulatory effects. Finally, the development of next-generation BTK inhibitors with improved selectivity, potency, and pharmacokinetic properties is an ongoing area of research in the field.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In these studies, TAK-659 has been shown to inhibit the activity of BTK, which plays a critical role in the survival and proliferation of cancer cells and the regulation of immune cell function.
Propriétés
IUPAC Name |
2-methyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-16(7-12-24-13)17(21)18-14-3-5-15(6-4-14)25(22,23)20-10-8-19(2)9-11-20/h3-7,12H,8-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNIDEFRIUOWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4179858.png)
![1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4179865.png)
![2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4179877.png)
![2-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4179884.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4179887.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4179892.png)


![2,4-dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4179926.png)


![2-(3-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4179964.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide](/img/structure/B4179972.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B4179973.png)